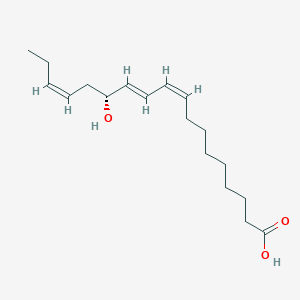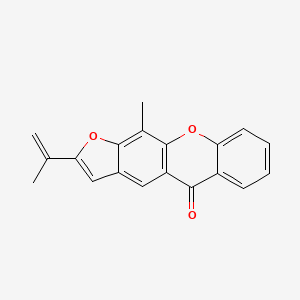![molecular formula C11H25NO2Si B14283711 1-[tert-Butyl(dimethoxy)silyl]piperidine CAS No. 134476-34-9](/img/structure/B14283711.png)
1-[tert-Butyl(dimethoxy)silyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[tert-Butyl(dimethoxy)silyl]piperidine is a compound that belongs to the class of silyl-protected amines. Silyl groups are often used in organic synthesis to protect functional groups from unwanted reactions. This compound is particularly interesting due to its unique structure, which includes a piperidine ring and a tert-butyl(dimethoxy)silyl group. The presence of the silyl group makes it a valuable intermediate in various chemical reactions, especially in the field of organic synthesis.
Méthodes De Préparation
The synthesis of 1-[tert-Butyl(dimethoxy)silyl]piperidine typically involves the reaction of piperidine with tert-butyl(dimethoxy)silyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include the use of anhydrous solvents like dimethylformamide (DMF) or acetonitrile to ensure the exclusion of moisture, which can interfere with the reaction .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-[tert-Butyl(dimethoxy)silyl]piperidine undergoes various types of chemical reactions, including:
Oxidation: The silyl group can be oxidized under specific conditions, leading to the formation of silanols.
Reduction: The compound can be reduced to remove the silyl group, yielding the free amine.
Substitution: The silyl group can be substituted with other functional groups using reagents like fluoride ions, which cleave the Si-O bond.
Common reagents used in these reactions include tetra-n-butylammonium fluoride (TBAF) for deprotection and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-[tert-Butyl(dimethoxy)silyl]piperidine has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions at other functional groups without interference from the amine.
Biology: The compound can be used in the synthesis of biologically active molecules, where the silyl group serves as a temporary protecting group that can be removed under mild conditions.
Medicine: It is involved in the synthesis of pharmaceutical intermediates, where the protection of amine groups is crucial for the selective formation of desired products.
Mécanisme D'action
The mechanism by which 1-[tert-Butyl(dimethoxy)silyl]piperidine exerts its effects is primarily through the protection of amine groups. The silyl group forms a stable bond with the nitrogen atom of the piperidine ring, preventing it from participating in unwanted side reactions. This protection is particularly useful in multi-step synthesis processes, where selective deprotection can be achieved using specific reagents like fluoride ions .
Comparaison Avec Des Composés Similaires
1-[tert-Butyl(dimethoxy)silyl]piperidine can be compared with other silyl-protected amines, such as:
Trimethylsilyl-protected amines: These compounds are less sterically hindered and may be more reactive in certain conditions.
Triisopropylsilyl-protected amines: These compounds offer greater steric protection but may require harsher conditions for deprotection.
tert-Butyldiphenylsilyl-protected amines: These compounds provide a balance between steric protection and ease of deprotection.
The uniqueness of this compound lies in its balance of steric protection and reactivity, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
134476-34-9 |
|---|---|
Formule moléculaire |
C11H25NO2Si |
Poids moléculaire |
231.41 g/mol |
Nom IUPAC |
tert-butyl-dimethoxy-piperidin-1-ylsilane |
InChI |
InChI=1S/C11H25NO2Si/c1-11(2,3)15(13-4,14-5)12-9-7-6-8-10-12/h6-10H2,1-5H3 |
Clé InChI |
ZRKVEERCKVUJSD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](N1CCCCC1)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-1-[ethoxy(propylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14283633.png)




![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)




![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)



